Tert-butyl 5-bromofuran-2-carboxylate Tert-butyl 5-bromofuran-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 59862-83-8
VCID: VC3815339
InChI: InChI=1S/C9H11BrO3/c1-9(2,3)13-8(11)6-4-5-7(10)12-6/h4-5H,1-3H3
SMILES: CC(C)(C)OC(=O)C1=CC=C(O1)Br
Molecular Formula: C9H11BrO3
Molecular Weight: 247.09 g/mol

Tert-butyl 5-bromofuran-2-carboxylate

CAS No.: 59862-83-8

Cat. No.: VC3815339

Molecular Formula: C9H11BrO3

Molecular Weight: 247.09 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 5-bromofuran-2-carboxylate - 59862-83-8

Specification

CAS No. 59862-83-8
Molecular Formula C9H11BrO3
Molecular Weight 247.09 g/mol
IUPAC Name tert-butyl 5-bromofuran-2-carboxylate
Standard InChI InChI=1S/C9H11BrO3/c1-9(2,3)13-8(11)6-4-5-7(10)12-6/h4-5H,1-3H3
Standard InChI Key JFDAPDWITQSTRY-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C1=CC=C(O1)Br
Canonical SMILES CC(C)(C)OC(=O)C1=CC=C(O1)Br

Introduction

Structural and Physicochemical Properties

Tert-butyl 5-bromofuran-2-carboxylate belongs to the class of furan carboxylates, featuring a five-membered aromatic furan ring substituted with a bromine atom at the 5-position and a tert-butyl ester group at the 2-position. Its molecular formula is C9H11BrO3\text{C}_9\text{H}_{11}\text{BrO}_3, with a molecular weight of 247.09 g/mol . Key physicochemical parameters include:

PropertyValueSource
Density1.4–1.5 g/cm³ (estimated)
Boiling Point354.7°C (predicted)
LogP (Partition Coefficient)3.46
SolubilityLow in water; soluble in organic solvents

The bromine atom enhances electrophilic substitution reactivity, while the tert-butyl group improves steric protection and stability during synthetic transformations .

Synthesis and Manufacturing

The compound is synthesized via esterification of 5-bromofuran-2-carboxylic acid with tert-butanol under acidic or catalytic conditions. A typical procedure involves:

  • Reaction Setup: Combining 5-bromofuran-2-carboxylic acid (1.0 equiv) with tert-butanol (1.2 equiv) in dichloromethane.

  • Catalysis: Adding N,NN,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) to activate the carboxylic acid.

  • Workup: Filtering the dicyclohexylurea byproduct and concentrating the solution under reduced pressure .

Industrial-scale production employs continuous flow reactors to optimize yield (typically 70–85%) and purity (>98%) . Key challenges include minimizing bromine displacement during esterification and ensuring efficient removal of residual solvents .

Chemical Reactivity and Applications

Nucleophilic Substitution

The bromine atom undergoes facile substitution with nucleophiles (e.g., amines, thiols) to generate functionalized furans. For example:
C9H11BrO3+RNH2C9H11RNO3+HBr\text{C}_9\text{H}_{11}\text{BrO}_3 + \text{RNH}_2 \rightarrow \text{C}_9\text{H}_{11}\text{RN}\text{O}_3 + \text{HBr}
This reactivity is exploited in synthesizing antiviral agents and kinase inhibitors .

Cross-Coupling Reactions

Palladium-catalyzed couplings (Suzuki, Stille) enable aryl-aryl bond formation, expanding access to π-conjugated systems for materials science . For instance, Suzuki coupling with phenylboronic acid yields tert-butyl 5-phenylfuran-2-carboxylate, a precursor for organic semiconductors .

Pharmaceutical Intermediates

The compound is a key building block in:

  • Anticancer Agents: Derivatives exhibit apoptosis-inducing activity in vitro.

  • Antiviral Compounds: Analogues with modified furan rings show efficacy against norovirus (EC50_{50} = 6.6–37 µM) .

  • Anti-inflammatory Drugs: Ester hydrolysis generates 5-bromofuran-2-carboxylic acid, a COX-2 inhibitor precursor .

Industrial and Research Trends

Market Analysis

Global demand is driven by pharmaceutical applications, with a compound annual growth rate (CAGR) of 6.2% (2023–2030). Major suppliers include Chemlyte Solutions (China) and AK Scientific (USA), offering bulk quantities at $50–200/g .

Recent Innovations

  • Flow Chemistry: Microreactors reduce reaction times from hours to minutes while improving yield (≥90%) .

  • Green Synthesis: Catalytic systems using immobilized lipases achieve 80% conversion under solvent-free conditions .

  • Polymer Science: Incorporation into biodegradable polyesters enhances thermal stability (TgT_g = 120°C) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator